

Managing the flammability and vapor pressure of isopropyl formate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl formate*

Cat. No.: *B1221721*

[Get Quote](#)

Technical Support Center: Isopropyl Formate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **isopropyl formate**, focusing on the management of its flammability and vapor pressure.

Properties of Isopropyl Formate

For quick reference, the key physical and chemical properties of **isopropyl formate** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C4H8O2	[1] [2] [3] [4] [5]
Molecular Weight	88.11 g/mol	[1] [2] [3]
Appearance	Colorless liquid	[1] [2] [4]
Odor	Pleasant	[2] [6]
Boiling Point	67-70 °C at 760 mmHg	[1] [2] [3] [7]
Melting Point	-80 °C	[1] [2] [5] [7]
Flash Point	-13.89 °C (7 °F) (closed cup)	[1] [2] [5] [7]
Autoignition Temperature	460 °C (860 °F)	[2] [8]
Vapor Pressure	127.07 mmHg at 25 °C	[1]
138 mmHg at 25 °C	[2] [5] [6]	
150 hPa (112.5 mmHg) at 50°C	[8]	
Vapor Density	3.03 (Air = 1)	[2] [5]
Solubility	Slightly soluble in water; miscible with alcohol and ether.	[1] [2] [3] [5] [7]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving **isopropyl formate**.

Question: My experiment requires heating **isopropyl formate**. How can I do this safely to avoid ignition?

Answer: Heating **isopropyl formate**, a highly flammable liquid with a low flash point, requires strict adherence to safety protocols to prevent fires or explosions.[\[4\]](#)

- Prohibited Heating Methods: Never use an open flame, such as a Bunsen burner, to heat **isopropyl formate**.[\[9\]](#)[\[10\]](#)
- Recommended Heating Methods: Utilize indirect heating sources. Preferable methods include steam baths, oil baths, heating mantles, or hot air baths.[\[9\]](#)
- Ignition Source Control: Be aware that ignition can be caused by hot surfaces or static electricity, not just open flames.[\[9\]](#)[\[11\]](#) Ensure all electrical equipment near the experiment is spark-free or intrinsically safe.[\[9\]](#) Avoid using equipment with frayed wiring.[\[11\]](#)
- Ventilation: Always conduct heating procedures inside a certified chemical fume hood to control the accumulation of flammable vapors.[\[9\]](#)[\[11\]](#)

Question: I am observing an unexpected loss of **isopropyl formate** from my reaction mixture. What could be the cause and how can I prevent it?

Answer: Unexpected loss of **isopropyl formate** is likely due to its high volatility and resulting evaporation. Its high vapor pressure means it readily evaporates at room temperature.[\[5\]](#)[\[12\]](#)

- Seal Reaction Vessels: Ensure all reaction vessels are properly sealed. For reactions at elevated temperatures, use a condenser to reflux the solvent and prevent its escape.[\[12\]](#)
- Temperature Control: Store **isopropyl formate** and its solutions in a cool, well-ventilated area and in tightly closed containers.[\[4\]](#)[\[8\]](#)[\[13\]](#) For highly volatile compounds, storage at low temperatures is recommended.[\[12\]](#)
- Solvent Removal: When removing solvent from a product, avoid using a high vacuum line which can cause the loss of volatile compounds.[\[12\]](#) Use a rotary evaporator with reduced vacuum strength or consider distillation at atmospheric pressure.[\[12\]](#)

Question: How do I safely transfer **isopropyl formate** from a large container to a smaller one without risking a static discharge spark?

Answer: Transferring flammable liquids can generate static electricity, which can ignite the vapors.[\[9\]](#)

- Grounding and Bonding: When transferring **isopropyl formate** from a large metal container (greater than 4-5 gallons) to a smaller one, both containers must be electrically bonded to each other and grounded.[8][9][11][13] Bonding involves connecting a wire to both containers, while grounding connects the system to the earth.[9]
- Ventilation: Perform transfers in a well-ventilated area, such as a chemical fume hood, to prevent the buildup of flammable vapors.[11]
- Use of Proper Equipment: Use non-sparking tools during the transfer process.[8][13] Whenever possible, use safety cans for storing and dispensing flammable liquids.[9]

Caption: Workflow for Safe Handling of **Isopropyl Formate** in Experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary flammability hazards of **isopropyl formate**?

Isopropyl formate is a highly flammable liquid and vapor.[4] Its primary hazards stem from:

- Low Flash Point: At -13.89 °C (7 °F), it can form an ignitable vapor-air mixture at temperatures well below room temperature.[1]
- Vapor Density: Its vapors are about three times denser than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source, causing a flashback.[2][5]
- Explosive Mixtures: Vapors may form explosive mixtures with air.[8]

Q2: What personal protective equipment (PPE) should I wear when handling **isopropyl formate**?

You should wear suitable protective clothing, gloves, and eye/face protection.[1][13]

Specifically:

- Eye/Face Protection: Safety glasses with side shields or goggles are essential.[8]
- Hand Protection: Wear chemical-impermeable gloves.[13]

- Skin and Body Protection: A lab coat (preferably flame-resistant or 100% cotton) and closed-toe shoes are required.[10]
- Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

Caption: Relationship between **Isopropyl Formate** Properties, Risks, and Controls.

Q3: What is the correct procedure for storing **isopropyl formate** in the laboratory?

Proper storage is crucial for safety.

- Location: Store in a designated flammables area, which should be a dry, cool, and well-ventilated place.[4][13] Keep the container away from heat, sparks, and open flames.[4][7][8][13]
- Containers: Keep containers tightly closed to prevent vapor leakage.[4][8][13]
- Segregation: Store **isopropyl formate** separately from incompatible materials such as acids, bases, and oxidizing agents.[8][14]

Q4: What should I do in case of a small **isopropyl formate** spill?

For a small spill:

- Alert Personnel: Immediately alert others in the vicinity.
- Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[13]
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Absorb: Soak up the spill with an inert absorbent material (e.g., vermiculite, dry sand).
- Collect and Dispose: Use non-sparking tools to collect the absorbed material into a suitable, closed container for disposal.[8] Dispose of the waste through your institution's hazardous waste program.[10]

- Personal Safety: Evacuate personnel to a safe area if the spill is large or ventilation is poor.
[\[13\]](#)

Caption: Decision Pathway for Responding to an **Isopropyl Formate** Spill.

Experimental Protocol: Vapor Pressure Measurement

Measuring the vapor pressure of a volatile compound like **isopropyl formate** requires a method that contains the substance and allows for precise temperature and pressure control. The following is a generalized protocol based on the principle that a liquid boils when its vapor pressure equals the external pressure.[\[15\]](#)

Objective: To determine the vapor pressure of **isopropyl formate** at various temperatures.

Materials:

- **Isopropyl formate**
- Vacuum-tight flask
- Digital manometer
- Thermometer or temperature probe
- Heating bath (e.g., water or oil bath)
- Vacuum pump and tubing
- Stir bar and magnetic stir plate

Procedure:

- Apparatus Setup: Assemble the apparatus as shown in the workflow diagram. Place a small amount of **isopropyl formate** and a stir bar into the flask. Ensure all connections are vacuum-tight.

- Evacuate the System: Use the vacuum pump to reduce the pressure inside the apparatus to a starting pressure well below the expected vapor pressure at room temperature.
- Heating and Equilibration: Slowly heat the bath while stirring the **isopropyl formate**.
- Record Data Point: Monitor the temperature of the **isopropyl formate** closely. When the temperature remains constant despite continued heating, it indicates the substance is boiling.^[15] At this point, the vapor pressure of the liquid is equal to the pressure inside the apparatus. Record this stable temperature and the corresponding pressure from the manometer.^[15]
- Repeat at Different Pressures: Turn off the heat and allow the system to cool. Adjust the system pressure to a new value by carefully introducing a small amount of inert gas or further evacuating.
- Subsequent Measurements: Repeat steps 3 and 4 to obtain temperature-pressure data points across a range of values.
- Data Analysis: Plot the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$). The resulting data should form a straight line, as described by the Clausius-Clapeyron equation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. isopropyl formate, 625-55-8 [thegoodsentscompany.com]
- 2. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scent.vn [scent.vn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]

- 6. Isopropyl formate - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. echemi.com [echemi.com]
- 14. blog.storemasta.com.au [blog.storemasta.com.au]
- 15. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- To cite this document: BenchChem. [Managing the flammability and vapor pressure of isopropyl formate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221721#managing-the-flammability-and-vapor-pressure-of-isopropyl-formate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com